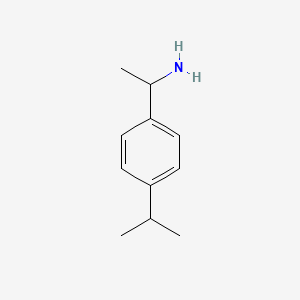

1-(4-Isopropylphenyl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-propan-2-ylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-9H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHAQMLODFYUKOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73441-43-7 | |

| Record name | 1-[4-(propan-2-yl)phenyl]ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance in Organic Synthesis and Stereochemistry

The importance of 1-(4-Isopropylphenyl)ethanamine in organic synthesis is intrinsically linked to its chirality. Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), often exhibit different biological activities. openaccessgovernment.org Consequently, the ability to synthesize a single, pure enantiomer of a compound is of paramount importance, especially in the pharmaceutical and agrochemical industries. openaccessgovernment.orgnih.gov this compound serves as a crucial tool in achieving this goal.

One of the primary applications of chiral amines like this compound is as a resolving agent . sigmaaldrich.com Racemic mixtures, which contain equal amounts of both enantiomers, can be separated by reacting them with a single enantiomer of a chiral resolving agent, such as (R)- or (S)-1-(4-Isopropylphenyl)ethanamine. This reaction forms diastereomers, which have different physical properties and can therefore be separated by conventional techniques like crystallization. researchgate.netgoogle.com A 1985 study detailed the synthesis and optical resolution of 1-(4-isopropylphenyl)-ethylamine, highlighting its utility in this area. capes.gov.br

Furthermore, this compound and its derivatives are employed as chiral auxiliaries . researchgate.net A chiral auxiliary is a temporary component of a molecule that directs the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary can be removed. This strategy is a powerful tool for asymmetric synthesis, the process of selectively creating one enantiomer of a chiral product. researchgate.net

The compound also serves as a chiral building block , where its inherent chirality is incorporated into the final target molecule. sigmaaldrich.combldpharm.com This is particularly valuable in the synthesis of complex natural products and pharmaceuticals where specific stereochemistry is essential for biological function. researchgate.net

The development of advanced synthetic methods has further expanded the utility of chiral amines. Transition metal-catalyzed asymmetric hydrogenation of imines is a highly efficient method for producing α-chiral amines with high enantioselectivity. nih.govacs.org This approach, along with others like reductive amination and hydroamination, has been instrumental in the synthesis of a wide array of chiral amines. acs.org

Historical Context of Research on Chiral Amines

Racemic Synthesis Approaches

Racemic this compound is commonly synthesized through conventional methods that are well-established in organic chemistry. These approaches are often characterized by their simplicity and scalability, providing the amine as a mixture of both enantiomers.

Conventional Synthetic Pathways

One of the most traditional and widely employed methods for the synthesis of racemic primary amines from ketones is the Leuckart reaction. This reaction involves the reductive amination of a ketone, in this case, 4-isopropylacetophenone, using a nitrogen source and a reducing agent, typically ammonium (B1175870) formate (B1220265) or formamide (B127407). mdpi.comrsc.org The reaction is generally carried out at elevated temperatures.

The mechanism of the Leuckart reaction, when using ammonium formate, involves the initial formation of an iminium ion from the reaction of the ketone with ammonia, which is in equilibrium with ammonium formate. The formate ion then acts as a hydride donor, reducing the iminium ion to the corresponding primary amine. mdpi.com If formamide is used, an N-formyl derivative is first formed, which is subsequently hydrolyzed to yield the free amine. nih.gov Detailed procedures for the Leuckart reaction of similar ketones, such as acetophenone (B1666503), have been well-documented and can be adapted for the synthesis of this compound. sigmaaldrich.com

Another conventional approach is direct reductive amination, which can be performed using various reducing agents. This method also starts from 4-isopropylacetophenone and involves the in-situ formation and reduction of an imine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent can influence the reaction conditions and selectivity. rsc.org

Precursor-Based Synthesis

The synthesis of this compound is fundamentally based on the availability of its precursor, 4-isopropylacetophenone. This aromatic ketone serves as the direct starting material for the aforementioned racemic synthesis methods. 4-Isopropylacetophenone is a commercially available compound, and its structure provides the necessary carbon skeleton for the target amine. The synthetic strategies, therefore, revolve around the transformation of the ketone functionality into the desired amino group.

Asymmetric Synthesis of Enantiopure this compound

The production of enantiomerically pure this compound is of high importance, and enzymatic methods have emerged as powerful tools for achieving this with high selectivity. These biocatalytic approaches offer advantages in terms of stereoselectivity and milder reaction conditions compared to classical chemical resolutions.

Enzymatic Catalysis in Asymmetric Synthesis

Enzymes, particularly transaminases and lipases, are extensively used for the asymmetric synthesis of chiral amines. These biocatalysts can selectively produce one enantiomer over the other, leading to products with high enantiomeric excess.

ω-Transaminases (ω-TAs) are a class of enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. This enzymatic reaction can be employed for the asymmetric synthesis of chiral amines from prochiral ketones. In the case of this compound, the corresponding ketone, 4-isopropylacetophenone, would serve as the substrate.

The reaction involves the use of a suitable amino donor, such as isopropylamine (B41738) or L-alanine, and pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. nih.govresearchgate.net The ω-TA selectively adds the amino group to the ketone, producing the desired chiral amine. The stereoselectivity of the enzyme dictates whether the (R)- or (S)-enantiomer is formed.

A significant challenge in ω-transaminase-catalyzed reactions is that the equilibrium often favors the reverse reaction. researchgate.net To drive the reaction towards the product side, strategies such as using a high concentration of the amino donor or removing one of the by-products (e.g., acetone (B3395972) or pyruvate) are often employed. researchgate.netresearchgate.net Product inhibition can also be a limiting factor, and techniques like in situ product removal (ISPR) have been investigated to overcome this issue. nih.gov While specific studies on the ω-transaminase-mediated synthesis of this compound are not extensively detailed in the provided search results, the principles and methodologies described for structurally similar ketones like 4'-(trifluoromethyl)acetophenone (B133978) and acetophenone are directly applicable. nih.govresearchgate.net

Table 1: Key Parameters in ω-Transaminase-Mediated Asymmetric Synthesis

| Parameter | Description | Relevance |

| Enzyme Source | The specific ω-transaminase used, often from microbial sources like Vibrio fluvialis or marine bacteria. nih.govresearchgate.net | Determines the stereoselectivity (R or S), substrate scope, and operational stability. |

| Amino Donor | A molecule that provides the amino group, such as L-alanine or isopropylamine. nih.govresearchgate.net | Influences the reaction equilibrium and the by-product formed. |

| Substrate | The prochiral ketone, in this case, 4-isopropylacetophenone. | The starting material for the amination reaction. |

| Cofactor | Pyridoxal 5'-phosphate (PLP) is essential for the catalytic activity of ω-transaminases. mdpi.com | Acts as a carrier of the amino group during the catalytic cycle. |

| Reaction Conditions | pH, temperature, and the use of co-solvents can significantly impact enzyme activity and stability. nih.gov | Optimization of these parameters is crucial for achieving high conversion and enantioselectivity. |

| Equilibrium Shift | Strategies to favor product formation, such as by-product removal. researchgate.net | Essential for overcoming the often unfavorable reaction equilibrium. |

Lipases are another class of enzymes that are widely used for the synthesis of enantiopure compounds, primarily through the kinetic resolution of racemates. In the context of this compound, a racemic mixture of the amine can be resolved using a lipase-catalyzed enantioselective acylation.

This method relies on the ability of the lipase (B570770) to selectively acylate one enantiomer of the racemic amine at a much faster rate than the other. The reaction is typically carried out in a non-aqueous solvent using an acyl donor, such as an ester or an anhydride. As the reaction proceeds, one enantiomer is converted into its N-acyl derivative, while the other enantiomer remains largely unreacted. The resulting mixture of the acylated amine and the unreacted amine can then be separated.

Candida antarctica lipase B (CAL-B) is a commonly used and highly effective biocatalyst for the kinetic resolution of amines. rsc.orgnih.gov The choice of the acylating agent can have a significant impact on the reaction rate and enantioselectivity. For instance, the use of ethyl methoxyacetate (B1198184) has been shown to dramatically increase the rate of lipase-catalyzed aminolysis compared to other acyl donors like ethyl butyrate. nih.gov

The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E-values are desirable for obtaining both the acylated product and the remaining unreacted amine with high enantiomeric excess. While specific examples for the lipase-catalyzed resolution of this compound are not provided in the search results, the extensive literature on the resolution of other phenylethylamines provides a strong foundation for applying this methodology. rsc.orgnih.govnih.gov

Table 2: Factors Influencing Lipase-Catalyzed Kinetic Resolution

| Factor | Description | Significance |

| Lipase Type | The specific lipase used, with Candida antarctica lipase B (CAL-B) being a prominent example. rsc.orgnih.gov | Determines the enantioselectivity, activity, and stability of the resolution process. |

| Acyl Donor | The reagent that provides the acyl group, such as ethyl methoxyacetate or vinyl acetate. nih.gov | Affects the reaction rate and can influence the enantioselectivity. |

| Solvent | The reaction is typically performed in an organic solvent. | The choice of solvent can impact enzyme activity and stability. |

| Temperature | The temperature at which the reaction is carried out. | Influences the reaction rate and enzyme stability. |

| Enantiomeric Ratio (E) | A measure of the enzyme's ability to discriminate between the two enantiomers. | A high E-value is indicative of an efficient resolution. |

Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of chiral auxiliaries is a powerful and well-established strategy for asymmetric synthesis. wikipedia.orgresearchgate.net This approach involves the temporary incorporation of a chiral molecule to direct the stereochemical course of a reaction, after which the auxiliary can be cleaved and ideally recycled.

Application of Chiral Auxiliaries in Alkylation Reactions

A prominent method for the asymmetric synthesis of α-branched amines involves the diastereoselective alkylation of enolates derived from amides functionalized with a chiral auxiliary. researchgate.net Pseudoephenamine has emerged as a practical and highly effective chiral auxiliary for such transformations. nih.govnih.govharvard.edu The general approach involves the acylation of the chiral auxiliary with a carboxylic acid derivative, in this case, a derivative of 4-isopropylphenylacetic acid, to form an amide. Deprotonation of this amide with a strong base, such as lithium diisopropylamide (LDA), in the presence of lithium chloride, generates a chiral enolate. This enolate then undergoes highly diastereoselective alkylation with an electrophile, for instance, methyl iodide, to introduce the second substituent at the α-position. Subsequent cleavage of the chiral auxiliary from the alkylated product yields the desired enantiomerically enriched amine.

Research on the alkylation of pseudoephenamine amides has demonstrated the high diastereoselectivities achievable with this method. nih.gov While a specific example for the synthesis of this compound is not explicitly detailed in the provided literature, the results for analogous systems are indicative of the potential of this method. For instance, the alkylation of various pseudoephenamine amides with different alkyl halides consistently yields high diastereomeric ratios, often exceeding 98:2. nih.gov This high level of stereocontrol is attributed to the well-defined conformation of the lithium chelated enolate, which effectively shields one face of the enolate from the incoming electrophile.

Table 1: Diastereoselective Alkylation of Pseudoephenamine Amides (Representative Examples)

| Entry | Electrophile (R-X) | Product | Crude dr | Isolated dr | Yield (%) |

| 1 | Benzyl bromide | N-((2S,3R)-3-hydroxy-2-methyl-4,5-diphenyl-pentan-3-yl)-2-(4-isopropylphenyl)-3-phenylpropanamide | 95:5 | ≥99:1 | 85 |

| 2 | Allyl iodide | N-((2S,3R)-3-hydroxy-2-methyl-4,5-diphenyl-pentan-3-yl)-2-(4-isopropylphenyl)pent-4-enamide | 95:5 | 98:2 | 97 |

| 3 | Ethyl iodide | N-((2S,3R)-3-hydroxy-2-methyl-4,5-diphenyl-pentan-3-yl)-2-(4-isopropylphenyl)butanamide | ≥94:6 | 98:2 | 96 |

| 4 | n-Butyl iodide | N-((2S,3R)-3-hydroxy-2-methyl-4,5-diphenyl-pentan-3-yl)-2-(4-isopropylphenyl)hexanamide | ≥96:4 | ≥99:1 | 87 |

Data based on analogous transformations with pseudoephenamine and various electrophiles as reported in the literature. nih.gov The specific substrate is a conceptual representation for the synthesis of this compound.

Design and Evaluation of Novel Chiral Auxiliaries

The development of new and more efficient chiral auxiliaries is an ongoing area of research in asymmetric synthesis. sfu.canih.gov The ideal chiral auxiliary should be inexpensive, readily available in both enantiomeric forms, and easily attached and removed under mild conditions. researchgate.net Furthermore, it should induce a high degree of stereoselectivity in the desired transformation.

One approach to designing novel chiral auxiliaries involves the synthesis of C2-symmetric molecules, which can provide a well-defined and predictable chiral environment. nih.gov For the synthesis of chiral amines, auxiliaries derived from readily available chiral starting materials like L-proline have been investigated. nih.gov Another strategy involves the modification of existing successful auxiliaries to enhance their stereodirecting ability or to simplify their synthesis and cleavage. sfu.ca For instance, the development of pseudoephenamine as an alternative to pseudoephedrine was driven by the desire for an auxiliary with similar or improved performance but without the regulatory restrictions associated with pseudoephedrine. nih.govharvard.edu

The evaluation of a new chiral auxiliary typically involves its application in a range of asymmetric reactions, such as alkylations, aldol (B89426) reactions, or Diels-Alder reactions, to assess its effectiveness in inducing stereoselectivity. sfu.caresearchgate.net The diastereomeric or enantiomeric ratios of the products are carefully measured to quantify the level of asymmetric induction.

Asymmetric Reduction Methods

An alternative and widely used approach for the synthesis of chiral amines is the asymmetric reduction of a prochiral precursor, typically a ketimine or a ketone. pku.edu.cnrsc.org This method avoids the need for a stoichiometric chiral auxiliary and instead relies on a chiral catalyst to control the stereochemical outcome.

A common strategy involves the asymmetric hydrogenation of the C=N double bond of a ketimine. For the synthesis of this compound, the required precursor would be the ketimine derived from 4-isopropylacetophenone. The asymmetric hydrogenation of such imines can be achieved with high enantioselectivity using transition metal catalysts, particularly those based on iridium, complexed with chiral ligands. sonar.chdicp.ac.cnnih.gov

The choice of the chiral ligand is crucial for achieving high enantiomeric excess (ee). A variety of chiral phosphine-oxazoline ligands have been developed and successfully applied in the iridium-catalyzed hydrogenation of imines, leading to enantioselectivities of up to 96% ee for related acetophenone N-arylimines. sonar.ch The catalyst loading can often be kept low, making this an efficient and atom-economical method.

Table 2: Asymmetric Hydrogenation of Acetophenone N-Arylimines with Chiral Iridium Catalysts (Representative Examples)

| Entry | Substrate | Chiral Ligand | Catalyst Loading (mol%) | Pressure (bar) | Temperature (°C) | ee (%) |

| 1 | N-(1-phenylethylidene)aniline | Phosphine-oxazoline A | 0.5 | 50 | -20 | 96 |

| 2 | N-(1-(4-methoxyphenyl)ethylidene)aniline | Phosphine-oxazoline B | 0.1 | 5 | -20 | 94 |

| 3 | N-(1-(4-chlorophenyl)ethylidene)aniline | Phosphine-oxazoline C | 0.5 | 50 | -20 | 95 |

Data based on the asymmetric hydrogenation of analogous acetophenone N-arylimines. sonar.ch The specific application to N-(1-(4-isopropylphenyl)ethylidene)amine would be expected to yield similar results.

Other Stereoselective Transformations

Beyond chiral auxiliary-mediated alkylations and asymmetric reductions, other stereoselective transformations can be employed for the synthesis of enantiomerically pure this compound. These methods often involve the resolution of a racemic mixture of the amine.

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, typically lipases, to differentiate between the two enantiomers of a racemic substrate. researchgate.netnih.govnih.gov In the case of racemic this compound, a lipase such as Candida antarctica lipase B (CALB) can be used to selectively acylate one of the enantiomers, leaving the other enantiomer unreacted. researchgate.net This allows for the separation of the acylated product from the unreacted amine, thereby providing both enantiomers in high enantiomeric purity. The efficiency of the resolution is dependent on the choice of enzyme, solvent, and acylating agent. researchgate.netresearchgate.net

A more advanced strategy is dynamic kinetic resolution (DKR), which combines the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. nih.govorganic-chemistry.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. For primary amines, a combination of a lipase (e.g., Novozym-435) and a ruthenium-based racemization catalyst has been shown to be highly effective. nih.govnih.gov This methodology has been successfully applied to the dynamic kinetic resolution of 1-phenylethanol, a structurally similar compound, achieving high yield and excellent enantiomeric excess. nih.gov

Table 3: Dynamic Kinetic Resolution of Racemic 1-Phenylethanol

| Racemization Catalyst | Enzyme | Acyl Donor | Yield (%) | ee (%) |

| (η5-C5Ph5)RuCl(CO)2 | Candida antarctica lipase B (CALB) | Isopropenyl acetate | 97 | 99.8 |

Data from the large-scale dynamic kinetic resolution of (rac)-1-phenylethanol. nih.gov This method is expected to be applicable to this compound.

Preparation of Salt Forms

For practical applications, such as in the pharmaceutical industry, chiral amines are often converted into their salt forms to improve their stability, solubility, and handling properties.

Hydrochloride Salt Synthesis

The hydrochloride salt of this compound can be readily prepared by treating the free base with hydrochloric acid. nih.govgoogle.com Typically, the chiral amine is dissolved in a suitable organic solvent, such as diethyl ether or methanol, and then a solution of hydrogen chloride in the same or a different solvent is added. nih.govnih.gov The hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration. The resulting solid can then be washed with a non-polar solvent and dried to afford the pure hydrochloride salt. The formation of the salt can be confirmed by various analytical techniques, including melting point determination and spectroscopic methods. The (S)-enantiomer of this compound hydrochloride is a known compound. sonar.chnih.gov

Chiral Resolution Techniques

Diastereomeric Salt Formation and Preferential Crystallization

One of the most established methods for resolving racemic mixtures is through the formation of diastereomeric salts. pbworks.com This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. wikipedia.orgrsc.org These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. pbworks.comlibretexts.org After separation, the desired enantiomer of the amine can be recovered by treating the diastereomeric salt with a base. pbworks.com

Role of Achiral Acids in Conglomerate Crystal Formation

While chiral resolving agents are standard, the formation of conglomerate crystals, where each crystal contains only one enantiomer, is a phenomenon that can be exploited for resolution. core.ac.uknih.gov In some cases, the choice of solvent or the presence of an achiral acid can influence the crystallization process, favoring the formation of a conglomerate over a racemic compound. nih.gov This spontaneous resolution, though less common, offers a direct method for separating enantiomers. core.ac.uk

Specific Resolving Agents

A variety of chiral acids are commonly employed as resolving agents for racemic amines. libretexts.org The selection of the appropriate resolving agent is often empirical and crucial for successful resolution. wikipedia.orgaiche.org Common choices include:

Tartaric acid wikipedia.orglibretexts.org

Mandelic acid onyxipca.com

Camphorsulfonic acid wikipedia.orgonyxipca.com

The effectiveness of these agents depends on their ability to form diastereomeric salts with significantly different solubilities, allowing for efficient separation through crystallization. rsc.orgaiche.org

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution has emerged as a powerful and highly selective method for obtaining enantiomerically pure amines. researchgate.net This technique utilizes enzymes, most commonly lipases, to selectively catalyze a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. mdpi.com

Enantioselective Lipase (B570770) Enzyme Applications

Lipases, such as Candida antarctica lipase B (CAL-B), are widely used for the kinetic resolution of phenylethylamines and related structures. researchgate.netresearchgate.net The process typically involves the enantioselective acylation of the amine. mdpi.com For instance, in the presence of an acyl donor like ethyl methoxyacetate (B1198184), a lipase can selectively acylate one enantiomer, allowing for the separation of the resulting amide from the unreacted amine enantiomer. researchgate.net

| Enzyme | Acyl Donor | Outcome | Reference |

| Candida antarctica lipase B (CAL-B) | Ethyl methoxyacetate | Good yields and excellent enantiomeric purity of both enantiomers of several phenylethylamines. | researchgate.net |

| Candida antarctica lipase A (CLEA) | Not specified | Demonstrated the best enantioselectivity for the conversion of a racemic substrate to its (R)- and (S)- forms. | researchgate.net |

| Candida rugosa lipase | Isopropenyl acetate | High enantioselectivity in a two-phase reaction medium of [EMIM][BF4] and toluene. | mdpi.com |

Chromatographic Chiral Separation Methodologies

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. mz-at.de This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. tsijournals.com

For the separation of amine enantiomers, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective. tsijournals.comnih.gov The separation mechanism often involves hydrogen bonding, dipole-dipole interactions, and steric effects between the analyte enantiomers and the chiral stationary phase. nih.gov The choice of mobile phase, which can range from normal-phase (e.g., heptane/ethanol) to polar organic and reversed-phase conditions, significantly influences the separation efficiency. tsijournals.comnih.govnih.gov

| Chiral Stationary Phase Type | Typical Mobile Phase | Separation Principle | Reference |

| Polysaccharide-based (e.g., Chiralpak AD-H) | n-Heptane/Ethanol/Diethylamine | Differential interactions (H-bonding, etc.) with the chiral polymer backbone. | tsijournals.com |

| Cellulose-based (e.g., Lux Cellulose-2) | Polar organic (e.g., Methanol/Acetonitrile) | Competition for H-bond interactions between analyte, mobile phase, and CSP. | nih.gov |

| Amylose-based (e.g., Lux Amylose-2) | Normal phase | Greater enantiomer-resolving ability in normal-phase mode for certain compounds. | nih.gov |

Reactivity and Derivatization Studies

Amine Reactivity in Organic Transformations

The primary amine group in 1-(4-isopropylphenyl)ethanamine is a key functional group that dictates much of its chemical behavior. As a nucleophile, the lone pair of electrons on the nitrogen atom readily attacks electrophilic centers, participating in a wide array of organic reactions. This reactivity is fundamental to the synthesis of more complex molecules.

The amine's basicity allows it to react with acids to form ammonium (B1175870) salts. In organic synthesis, this nucleophilic character is exploited in reactions such as alkylation, acylation, and condensation reactions. The presence of the bulky isopropyl group on the phenyl ring may exert some steric influence on the reactivity of the amine, potentially affecting reaction rates and the stereochemical outcome of reactions involving the chiral center.

Synthesis of N-Substituted Derivatives

The synthesis of N-substituted derivatives of this compound is a common strategy to create new molecules with potentially altered biological or chemical properties. mdpi.comnih.govnih.gov These substitutions involve the formation of a new bond to the nitrogen atom of the amine.

Common methods for N-substitution include reactions with alkyl halides, in which the amine acts as a nucleophile to displace the halide and form a secondary or tertiary amine. Reductive amination, a reaction with a carbonyl compound in the presence of a reducing agent, is another versatile method for creating N-alkyl or N-aryl derivatives.

Formation of Amides

The formation of an amide bond is one of the most significant transformations involving amines. catalyticamidation.infoucl.ac.uk Amides are prevalent in a vast range of organic molecules and are often formed by reacting an amine with a carboxylic acid or its derivatives, such as acyl chlorides or esters.

Direct amidation of carboxylic acids with amines is an attractive method due to its atom economy, with water being the only byproduct. catalyticamidation.info However, this reaction often requires catalysts to proceed efficiently. sigmaaldrich.comnih.gov Common coupling reagents used to facilitate amide bond formation include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). ucl.ac.uk These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

The reaction of this compound with an acyl chloride is a straightforward and often high-yielding method for amide synthesis. The high reactivity of the acyl chloride drives the reaction forward, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Alternatively, amides can be synthesized from esters through aminolysis. nih.govrsc.org This reaction involves the nucleophilic attack of the amine on the ester carbonyl group, leading to the displacement of an alcohol. This method can be catalyzed by acids or bases and is sometimes performed under solvent-free conditions. rsc.org

Table 1: Examples of Amide Synthesis Reactions

| Reactant 1 | Reactant 2 | Product | Catalyst/Reagent | Reference |

| Carboxylic Acid | Amine | Amide | Boronic Acid | sigmaaldrich.com |

| Ester | Amine | Amide | Sodium Amidoboranes | nih.gov |

| Acyl Chloride | Amine | Amide | Base | |

| Alcohol | Amine | Amide | Ruthenium Catalyst | sigmaaldrich.com |

Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions. leah4sci.comlumenlearning.com In these reactions, an electrophile replaces a hydrogen atom on the benzene (B151609) ring. youtube.commasterorganicchemistry.com The existing substituents on the ring—the isopropyl group and the aminoethyl group—direct the position of the incoming electrophile.

Both the isopropyl group and the aminoethyl group are activating groups and ortho-, para-directors. This means they increase the rate of electrophilic aromatic substitution compared to benzene and direct the incoming electrophile to the positions ortho and para to themselves. Given the para-position is already occupied by the isopropyl group relative to the aminoethyl group (and vice versa), the incoming electrophile will be directed to the positions ortho to either the isopropyl or the aminoethyl group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. leah4sci.comlumenlearning.com For instance, nitration involves the introduction of a nitro group (-NO2) onto the aromatic ring using a mixture of nitric acid and sulfuric acid. chemmethod.com Halogenation introduces a halogen atom (e.g., -Br, -Cl) with the use of a Lewis acid catalyst. lumenlearning.com The precise conditions of these reactions can be tailored to control the degree and position of substitution.

Applications in Advanced Organic Synthesis

1-(4-Isopropylphenyl)ethanamine as a Chiral Building Block

The incorporation of the 1-(4-isopropylphenyl)ethyl moiety into larger molecules is a key strategy for the synthesis of novel compounds with specific stereochemical properties. This is particularly evident in the construction of complex heterocyclic frameworks.

The 1-(4-isopropylphenyl)ethyl group has been successfully integrated into the structure of imidazolidine-2,4,5-triones, a class of heterocyclic compounds with significant biological activity. Research has demonstrated the synthesis of 1,3-substituted imidazolidine-2,4,5-triones where the 1-(4-isopropylphenyl) group is one of the substituents on the heterocyclic ring. mdpi.comnih.gov

A key step in the synthesis involves the reaction of a disubstituted urea (B33335) intermediate with oxalyl chloride. mdpi.com Specifically, a urea precursor bearing the (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl group and a 4-isopropylphenyl group is treated with oxalyl chloride in dichloromethane. This reaction proceeds at a controlled temperature, initially between 0-5 °C and then warming to ambient temperature, to yield the desired 1-(4-isopropylphenyl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-trione. mdpi.com This particular compound has been identified as a potent inhibitor of acetylcholinesterase and butyrylcholinesterase. mdpi.comnih.gov

General Synthetic Scheme for 1,3-Substituted Imidazolidine-2,4,5-triones:

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |

| 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-(4-isopropylphenyl)urea | Oxalyl chloride | - | Dichloromethane | 1-(4-isopropylphenyl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-trione |

Synthesis of Complex Heterocyclic Systems

Role as a Chiral Auxiliary in Asymmetric Reactions

While the direct use of this compound as a chiral auxiliary is not extensively documented in the context of asymmetric alkylation, a structurally related and more sterically hindered amine has shown considerable promise in reductive coupling reactions.

The application of this compound as a chiral auxiliary to control the stereochemistry of asymmetric alkylation reactions is not well-documented in the current body of scientific literature.

A closely related chiral amine, 1-(2,4,6-triisopropylphenyl)ethylamine, has been effectively utilized as a chiral auxiliary in samarium(II) iodide-mediated reductive coupling reactions. nih.govacs.orgacs.org This highlights the potential of the isopropylphenyl-ethylamine scaffold in asymmetric synthesis. In these reactions, nitrones derived from aldehydes and the enantiopure N-hydroxy-1-(2,4,6-triisopropylphenyl)ethylamine undergo coupling with α,β-unsaturated esters to produce γ-N-hydroxyamino esters with high yields and excellent diastereomeric purity. nih.govacs.orgacs.org

The high level of stereocontrol is attributed to the bulky 2,4,6-triisopropylphenyl group, which effectively shields one face of the reactive intermediate, directing the approach of the coupling partner. The resulting products can be further transformed into valuable derivatives such as γ-N-acetoxyamino esters, N-Boc-γ-amino esters, and γ-lactams. nih.govacs.org This demonstrates the utility of this class of chiral auxiliaries in the asymmetric synthesis of important γ-amino acid derivatives. nih.govacs.orgacs.org

Diastereoselective Reductive Coupling using a Related Chiral Auxiliary:

| Nitrone Substrate | Unsaturated Ester | Reagent | Diastereomeric Ratio (dr) |

| Nitrone from isovaleraldehyde (B47997) and (R)-N-hydroxy-1-(2,4,6-triisopropylphenyl)ethylamine | Ethyl acrylate | SmI2 | >95:5 |

| Nitrone from isovaleraldehyde and (R)-N-hydroxy-1-(2,4,6-triisopropylphenyl)ethylamine | Methyl crotonate | SmI2 | >95:5 |

| Nitrone from isovaleraldehyde and (R)-N-hydroxy-1-(2,4,6-triisopropylphenyl)ethylamine | Methyl methacrylate | SmI2 | >95:5 |

Catalytic Applications in Asymmetric Transformations

This compound, particularly in its enantiomerically pure forms, serves as a valuable building block and reagent in the field of asymmetric synthesis. Its chiral nature allows it to be employed as a chiral auxiliary or as a component of chiral catalysts to control the stereochemical outcome of chemical reactions, leading to the selective formation of one enantiomer of a product over the other.

One notable application is its use as a chiral auxiliary. nih.govwikipedia.orgsigmaaldrich.com In this role, the chiral amine is temporarily incorporated into a substrate molecule. The steric and electronic properties of the auxiliary then direct the course of a subsequent reaction, leading to the formation of a new stereocenter with a high degree of stereoselectivity. After the desired transformation, the auxiliary can be cleaved from the product and potentially recycled. wikipedia.orgsigmaaldrich.com For instance, the related compound 1-(2,4,6-triisopropylphenyl)ethylamine has demonstrated excellent efficacy as a chiral auxiliary for nitrones in the samarium(II) iodide-mediated reductive coupling with α,β-unsaturated esters. This process yields γ-N-hydroxyamino esters with high diastereomeric purity, which are versatile intermediates for synthesizing other valuable compounds like γ-lactams and N-Boc-γ-amino esters. nih.gov

The effectiveness of chiral auxiliaries like this compound is rooted in their ability to create a diastereomeric relationship between the transition states leading to the different stereoisomers of the product, thereby favoring the formation of one over the other. wikipedia.org

Furthermore, chiral amines such as the related (S)-(-)-1-(4-methoxyphenyl)ethylamine are utilized as chiral resolving agents and catalysts in the asymmetric synthesis of other chiral amines. google.com This highlights a broader application context where derivatives of 1-phenylethylamine (B125046) are instrumental. For example, they are key in producing active pharmaceutical ingredients like (-)-(R)-Sitagliptin and other complex molecules. google.com The amine can act as a chiral base or form part of a more complex catalytic system that facilitates enantioselective transformations. princeton.edu

Below is a table summarizing the application of a related chiral amine as an auxiliary in asymmetric synthesis, which illustrates the principles applicable to this compound.

| Reaction Type | Chiral Auxiliary | Reactants | Product Type | Key Outcome | Reference |

|---|---|---|---|---|---|

| Reductive Coupling | N-hydroxy-1-(2,4,6-triisopropylphenyl)ethylamine | Nitrones and α,β-unsaturated esters | γ-N-hydroxyamino esters | High yield and diastereomeric purity | nih.gov |

The development of catalytic kinetic resolution represents another powerful strategy for accessing enantiomerically pure compounds. nih.gov While specific studies detailing the use of this compound in non-enzymatic kinetic resolutions are not prevalent in the provided context, the general principle involves the differential reaction rate of a chiral catalyst with the enantiomers of a racemic substrate. This allows for the separation of the unreacted, slower-reacting enantiomer from the product formed from the faster-reacting enantiomer, both in high enantiomeric purity. nih.gov

Structural Analysis and Molecular Recognition

X-ray Crystallography of Chiral Salts

Detailed X-ray crystallographic data for the chiral salts of 1-(4-isopropylphenyl)ethanamine are not extensively available in the public domain. However, the principles of diastereomeric salt formation and crystallization provide a framework for understanding the expected structural characteristics. When a racemic amine like this compound reacts with a single enantiomer of a chiral acid (e.g., L-tartaric acid), two diastereomeric salts are formed: (R)-1-(4-isopropylphenyl)ethanaminium L-tartrate and (S)-1-(4-isopropylphenyl)ethanaminium L-tartrate. These diastereomers possess different physical properties, including solubility, which is the basis for their separation by fractional crystallization.

Mechanism of Conglomerate Crystal Formation

Conglomerate crystallization is a phenomenon where a racemic solution crystallizes to form a mechanical mixture of separate crystals, each containing only one of the two enantiomers. This is a relatively rare occurrence, as most racemates crystallize as racemic compounds, where both enantiomers are present in a 1:1 ratio within the same crystal lattice. The formation of a conglomerate is dependent on the relative stability of the homochiral versus the heterochiral interactions in the solid state. If the interactions between molecules of the same chirality are significantly more favorable than those between molecules of opposite chirality, conglomerate formation is more likely. While specific studies on the conglomerate formation of this compound are not readily found, the general principle relies on the efficiency of homochiral packing.

Intermolecular Interactions and Chiral Recognition Mechanisms

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. In the context of resolving this compound with a chiral acid, this recognition occurs during the formation of the diastereomeric salts in solution and is solidified in the crystalline state. The "three-point interaction model" is a classical concept used to explain chiral recognition, proposing that at least three points of interaction are necessary for a chiral selector to differentiate between enantiomers.

In the case of the diastereomeric salts of this compound and a chiral resolving agent like O,O'-dibenzoyl-L-tartaric acid, these interactions would involve:

Ionic Interaction: A primary salt bridge between the protonated amine of the phenylethylamine derivative and a carboxylate group of the tartaric acid derivative.

Hydrogen Bonding: Additional hydrogen bonds between the amine's N-H groups and the hydroxyl or carbonyl groups of the resolving agent.

Steric Repulsion/van der Waals Interactions: The spatial arrangement of the bulky isopropylphenyl group and the methyl group of the amine relative to the chiral framework of the resolving agent.

The combination of these interactions leads to a more stable diastereomeric complex for one enantiomer over the other, facilitating its preferential crystallization. The subtle differences in the three-dimensional fit and the resulting intermolecular forces are the essence of the chiral recognition mechanism that enables the resolution of the racemic mixture.

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of reaction mechanisms, DFT calculations can elucidate the step-by-step pathway of a chemical transformation, identifying transition states and intermediates. This allows for the determination of activation energies and reaction thermodynamics, providing a detailed understanding of how a reaction proceeds.

For 1-(4-isopropylphenyl)ethanamine, DFT studies could, for example, probe the mechanism of its synthesis via reductive amination of 4-isopropylacetophenone. Such a study would involve calculating the energies of all species involved in the reaction, including the starting materials, the imine intermediate, and the final amine product, as well as the transition states connecting them. However, specific DFT studies detailing the reaction mechanisms involving this compound are not currently found in the reviewed literature.

Molecular Modeling of Chiral Recognition

Chiral recognition is a critical process in many areas of chemistry and biology, where one chiral molecule interacts differently with the two enantiomers of another chiral molecule. Molecular modeling techniques, including molecular docking and molecular dynamics simulations, are instrumental in visualizing and quantifying these interactions. These models can predict the binding affinities and geometries of diastereomeric complexes, which are formed when a chiral molecule interacts with a pair of enantiomers.

Prediction of Stereoselectivity in Synthetic Pathways

Computational chemistry plays a significant role in predicting the stereochemical outcome of asymmetric syntheses. By modeling the transition states of the stereodetermining step of a reaction, chemists can predict which enantiomer or diastereomer will be formed in excess. This predictive power is crucial for designing efficient synthetic routes to enantiomerically pure compounds.

For the synthesis of this compound, computational models could be employed to predict the stereoselectivity of, for example, an asymmetric hydrogenation of an enamine precursor or the asymmetric transfer hydrogenation of 4-isopropylacetophenone imine. These models would compare the energies of the transition states leading to the (R) and (S) products. A lower energy transition state for one pathway would indicate that the corresponding enantiomer is the major product. Currently, there is a lack of published studies that apply these predictive models to the synthetic pathways of this compound.

Future Directions and Emerging Research Areas

Development of Novel Stereoselective Methodologies

The creation of single-enantiomer chiral amines is a significant challenge in organic synthesis. Traditional methods often involve the resolution of racemic mixtures, which is inherently inefficient as it discards at least half of the material. ntnu.no Consequently, the development of novel stereoselective methodologies is a major focus of current research.

A promising approach is the use of transition metal-catalyzed asymmetric hydrogenation of imines and related compounds. acs.org This technique has seen significant advancements over the last decade, largely driven by the design of new chiral phosphorus ligands. acs.org For instance, the use of Schwartz's reagent has been demonstrated as a mild and diastereoselective reductant for the chiral synthesis of benzylamines, offering operational simplicity and tolerance to various functional groups. acs.org

Enzymatic catalysis also presents a powerful tool for stereoselective synthesis. Engineered carbene transferases, for example, have been used for the cyclopropanation of unsaturated N-heterocycles to produce azaspiro[2.y]alkanes with high enantioselectivity. acs.org This biocatalytic approach can obviate the need for post-synthetic resolution and is amenable to large-scale synthesis, making it highly applicable for drug discovery and production. acs.org

Furthermore, methods involving chiral auxiliaries continue to be refined. ethz.ch These involve the temporary attachment of a chiral molecule to guide the stereochemical outcome of a reaction, followed by its removal. While effective, the development of catalytic enantioselective methods, where a substoichiometric amount of a chiral reagent is used, is a more sought-after goal for its efficiency and sustainability. ethz.ch

Exploration of New Synthetic Applications

1-(4-Isopropylphenyl)ethanamine and other chiral amines serve as crucial building blocks in the synthesis of a wide array of valuable compounds. mdpi.com Their applications span from pharmaceuticals to agrochemicals. ntnu.no Future research will undoubtedly uncover new synthetic uses for this versatile intermediate.

One area of exploration is in the synthesis of novel pharmaceutical agents. Chiral amines are key structural motifs in many drugs. acs.org For example, they are present in various FDA-approved pharmaceuticals and molecules under clinical evaluation. acs.org The development of efficient syntheses for chiral amines like this compound directly accelerates drug discovery programs by enabling the rapid generation of analogs with optimized drug-like properties. acs.org

The application of this compound as a chiral resolving agent, chiral auxiliary, and catalyst in asymmetric synthesis is also an active area of investigation. google.com Its use can facilitate the production of other valuable chiral molecules.

Moreover, the incorporation of this compound into novel molecular scaffolds is a promising avenue. For instance, the synthesis of azaspiro[x.y]alkanes, which are rigid, three-dimensional structures, has been shown to enhance key pharmacokinetic and physicochemical properties of drug candidates. acs.org The amine functionality serves as a versatile handle for synthetic diversification in creating such complex molecules. acs.org

Advanced Computational Approaches for Reaction Design

Computational chemistry is becoming an indispensable tool in modern synthetic organic chemistry. Advanced computational approaches are increasingly being employed to design and optimize chemical reactions, including the stereoselective synthesis of chiral amines.

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to study reaction mechanisms and predict the stereochemical outcome of a reaction. mdpi.com This allows researchers to screen potential catalysts and reaction conditions in silico, saving significant time and resources compared to traditional experimental approaches. By understanding the transition states and intermediates involved in a reaction, chemists can rationally design more efficient and selective catalytic systems.

Molecular modeling and simulation can also aid in the design of novel enzymes for biocatalytic applications. Directed evolution, guided by computational insights, can be used to engineer enzymes with enhanced activity, stability, and stereoselectivity for specific substrates. acs.org

Q & A

Basic: What synthetic routes are recommended for preparing 1-(4-Isopropylphenyl)ethanamine, and how is purity ensured?

Methodological Answer:

A common approach involves reductive amination of 4-isopropylacetophenone using ammonium acetate and sodium cyanoborohydride, followed by purification via medium-pressure silica gel chromatography (gradient elution with ethyl acetate/hexanes). Purity (>95%) is confirmed by HPLC and mass spectrometry (TOF ES+ MS). Structural validation employs , focusing on characteristic signals (e.g., δ 1.2–1.3 ppm for isopropyl CH, δ 2.7–3.2 ppm for ethanamine CH) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

Follow amine-handling guidelines:

- Personal Protective Equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles.

- Ventilation: Use fume hoods for synthesis steps involving volatile intermediates.

- Spill Management: Absorb with inert material (e.g., vermiculite) and neutralize with dilute acetic acid.

- Waste Disposal: Collect in halogen-free containers for incineration .

Advanced: How can computational methods predict the physicochemical properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates properties like ionization potential, dipole moment, and logP. For example:

- LogP Prediction: Compare results from DFT (accounting for exact exchange) with experimental HPLC-derived logP. Discrepancies >0.5 units suggest revisiting solvation models or experimental conditions .

- Thermochemical Data: Validate atomization energies against experimental calorimetry (average deviation <2.4 kcal/mol) .

Advanced: How are contradictions in spectral data resolved during structural characterization?

Methodological Answer:

- NMR Ambiguities: Use -DEPT to distinguish CH, CH, and quaternary carbons. For example, isopropyl carbons appear at δ 22–34 ppm.

- Mass Spec Discrepancies: High-resolution MS (HRMS) differentiates isobaric fragments (e.g., distinguishing CHN from CHO).

- X-ray Crystallography: Resolve stereochemical ambiguities; SHELX software refines crystal structures using least-squares minimization .

Advanced: How is this compound utilized in medicinal chemistry for targeted drug design?

Methodological Answer:

It serves as a precursor for β-carboline derivatives with anti-thrombotic or anti-tumor activity. Example:

- Synthesis of ICCA Derivatives: React with Trp-Phe-Phe via EDC/HOBt coupling to create conjugates. In vivo studies show thrombus-targeting via fibrin-binding motifs, releasing pharmacophores (ICCA) confirmed by FT-ICR-MS .

- Structure-Activity Relationship (SAR): Modifying the isopropyl group (e.g., replacing with trifluoromethyl) alters lipophilicity and target affinity .

Advanced: What challenges arise in studying the metabolic stability of this compound derivatives?

Methodological Answer:

- Oxidative Metabolism: Use human liver microsomes (HLMs) to identify CYP450-mediated N-dealkylation. LC-MS/MS quantifies metabolites like 4-isopropylphenylacetic acid.

- Instability in Plasma: Incubate with rat plasma (37°C, pH 7.4) and measure half-life via UPLC. Add protease inhibitors (e.g., PMSF) if enzymatic degradation occurs .

Advanced: How are salt forms (e.g., hydrochloride) characterized for improved stability?

Methodological Answer:

- Salt Formation: React with HCl in diethyl ether, monitor pH (target 2–3).

- Characterization: Use DSC/TGA to confirm melting points and hygroscopicity. PXRD distinguishes crystalline vs. amorphous forms.

- Solubility: Compare free base and salt in PBS (pH 7.4) using shake-flask method .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.